
Dibutyl(cyclohexyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl(cyclohexyl)phosphane: is a tertiary phosphine compound characterized by the presence of two butyl groups and one cyclohexyl group attached to a phosphorus atom. Tertiary phosphines are known for their versatility in various chemical reactions and their applications in catalysis and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dibutyl(cyclohexyl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorodibutylphosphine with cyclohexylmagnesium bromide can yield this compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product .
化学反応の分析
Types of Reactions: Dibutyl(cyclohexyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: The major product is dibutyl(cyclohexyl)phosphine oxide.
Substitution: Depending on the reagents used, various substituted phosphines can be formed.
科学的研究の応用
Chemistry: Dibutyl(cyclohexyl)phosphane is used as a ligand in transition metal catalysis, where it helps in stabilizing metal complexes and enhancing their catalytic activity .
Biology and Medicine: In biological research, phosphine compounds are explored for their potential use in drug delivery systems and as probes for studying biological processes .
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a catalyst in various chemical processes makes it valuable in large-scale production .
作用機序
The mechanism by which dibutyl(cyclohexyl)phosphane exerts its effects is primarily through its ability to act as a ligand. It coordinates with metal centers in catalytic processes, influencing the electronic properties and reactivity of the metal complexes . The phosphorus atom in the compound can donate electron density to the metal center, stabilizing it and facilitating various catalytic reactions .
類似化合物との比較
- Tributylphosphine
- Tricyclohexylphosphine
- Di-tert-butyl(cyclohexyl)phosphine
Comparison: Dibutyl(cyclohexyl)phosphane is unique due to the combination of butyl and cyclohexyl groups, which provides a balance of steric and electronic properties. Compared to tributylphosphine, it has a bulkier structure due to the cyclohexyl group, which can influence its reactivity and coordination behavior . Tricyclohexylphosphine, on the other hand, is more sterically hindered, making this compound a more versatile ligand in certain catalytic applications .
特性
CAS番号 |
125739-79-9 |
|---|---|
分子式 |
C14H29P |
分子量 |
228.35 g/mol |
IUPAC名 |
dibutyl(cyclohexyl)phosphane |
InChI |
InChI=1S/C14H29P/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14/h14H,3-13H2,1-2H3 |
InChIキー |
FHMSEBUGWCTWHW-UHFFFAOYSA-N |
正規SMILES |
CCCCP(CCCC)C1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL](/img/structure/B14277381.png)
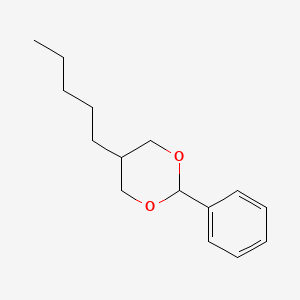
![1-[(R)-Methanesulfinyl]-2-methoxynaphthalene](/img/structure/B14277390.png)
![1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14277397.png)
![4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol](/img/structure/B14277406.png)
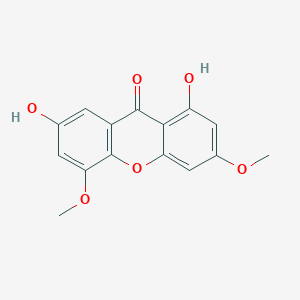
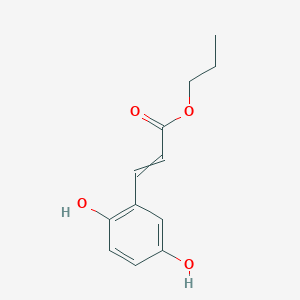
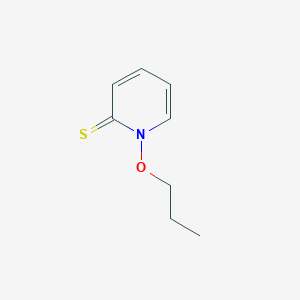
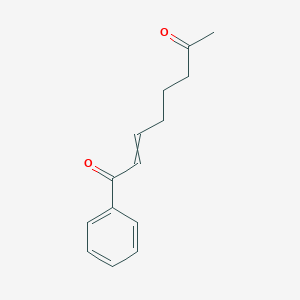
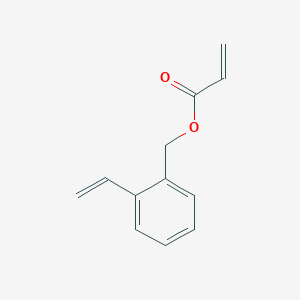
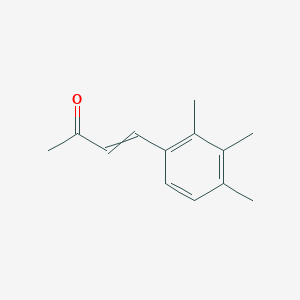
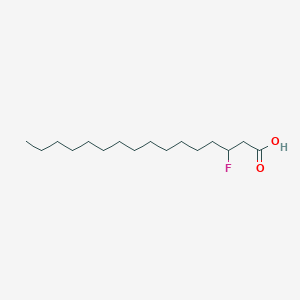

![2-Benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine](/img/structure/B14277450.png)
